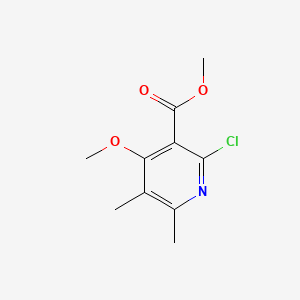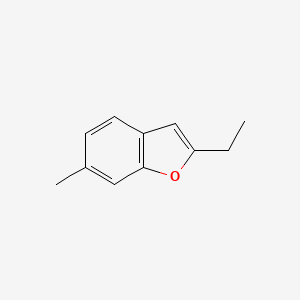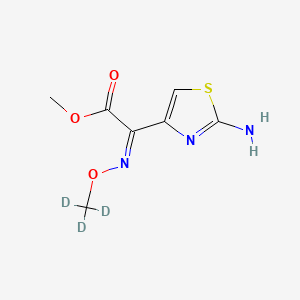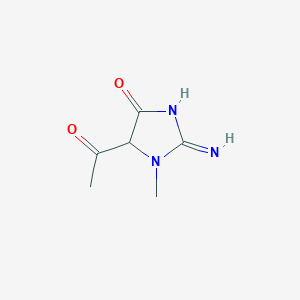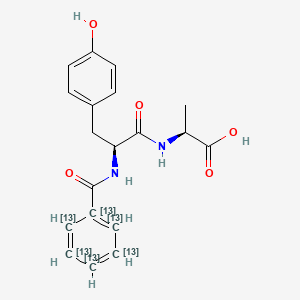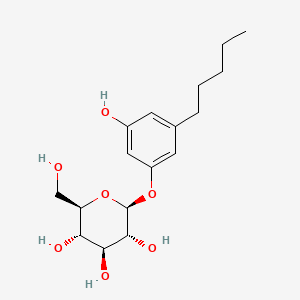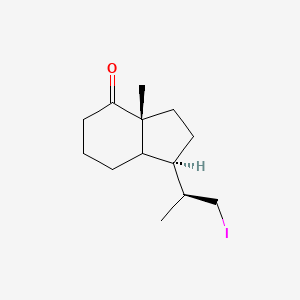
(1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one, also known as GR3027, is a synthetic compound that has been studied for its potential use in treating various medical conditions.
Wirkmechanismus
(1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one is a selective antagonist of the mineralocorticoid receptor (MR), which is a nuclear receptor that plays a key role in regulating electrolyte balance and blood pressure. By blocking the MR, (1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one prevents the effects of aldosterone, a hormone that promotes sodium retention and potassium excretion, leading to a reduction in blood pressure and improved cardiac function.
Biochemical and Physiological Effects:
In animal studies, (1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one has been shown to reduce blood pressure, improve cardiac function, and improve glucose metabolism. It has also been shown to have anti-inflammatory effects and to reduce oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one in lab experiments is its selectivity for the MR, which allows for more targeted effects and reduces the risk of off-target effects. However, one limitation is that it has only been studied in animal models, and further research is needed to determine its safety and efficacy in humans.
Zukünftige Richtungen
There are several potential future directions for research on (1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one. One area of interest is its potential use in treating heart failure, as it has been shown to improve cardiac function in animal models. Another area of interest is its potential use in treating diabetes, as it has been shown to improve glucose metabolism. Additionally, further research is needed to determine the safety and efficacy of (1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one in humans.
Synthesemethoden
(1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one is synthesized through a multi-step process that involves the reaction of 2-iodo-1-methylethylmagnesium bromide with 2-methyl-1-indanone. The resulting intermediate is then reduced with sodium borohydride to yield (1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one.
Wissenschaftliche Forschungsanwendungen
(1R,1'S)-Octahydro-1-(2'-iodo-1'-methylethyl)-7a-methyl-inden-4-one has been studied for its potential use in treating a variety of medical conditions, including hypertension, heart failure, and diabetes. In animal studies, it has been shown to have a beneficial effect on cardiac function, reduce blood pressure, and improve glucose metabolism.
Eigenschaften
IUPAC Name |
(1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21IO/c1-9(8-14)10-6-7-13(2)11(10)4-3-5-12(13)15/h9-11H,3-8H2,1-2H3/t9-,10+,11?,13-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGFOBTXOTMBRFU-FIOVSDBCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CI)C1CCC2(C1CCCC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CI)[C@@H]1CC[C@@]2(C1CCCC2=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858236 |
Source


|
| Record name | (1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145372-32-3 |
Source


|
| Record name | (1R,3aR)-1-[(2S)-1-iodopropan-2-yl]-3a-methyl-2,3,5,6,7,7a-hexahydro-1H-inden-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

